Penicillin O potassium

Beschreibung

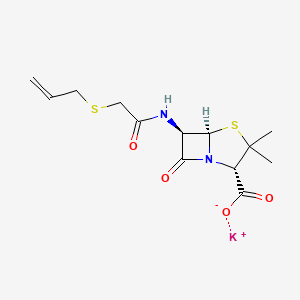

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

897-61-0 |

|---|---|

Molekularformel |

C13H17KN2O4S2 |

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C13H18N2O4S2.K/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15;/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19);/q;+1/p-1/t8-,9+,11-;/m1./s1 |

InChI-Schlüssel |

ONYTXCTVWDZLFD-GITWGATASA-M |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[K+] |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[K+] |

Herkunft des Produkts |

United States |

Molecular Mechanisms of Action for Penicillin O Potassium

Elucidation of Cell Wall Synthesis Inhibition by Penicillins

The primary mechanism by which Penicillin O potassium and other penicillins act is the inhibition of bacterial cell wall synthesis. nih.govpatsnap.com The bacterial cell wall is a crucial structure that provides mechanical strength and protects the bacterium from osmotic lysis. patsnap.comhawaii.edu This wall is primarily composed of peptidoglycan, a complex polymer consisting of glycan chains cross-linked by short peptide bridges. hawaii.edunih.gov The synthesis and continuous remodeling of this peptidoglycan layer are essential for bacterial growth, cell division, and survival. nih.gov

Penicillins interfere with the final step of peptidoglycan synthesis, specifically the cross-linking of the peptide chains. patsnap.comnih.govtoku-e.com This action is most effective against actively multiplying bacteria, as this is when cell wall synthesis is most prolific. nih.govrxlist.com By preventing the formation of these vital cross-links, the antibiotic weakens the cell wall, rendering the bacterium unable to withstand the high internal osmotic pressure. patsnap.comlibretexts.org

Characterization of Penicillin-Binding Proteins (PBPs) as Molecular Targets

The specific molecular targets of all beta-lactam antibiotics, including this compound, are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). oup.comnih.govwikipedia.org These proteins are typically membrane-bound enzymes, such as transpeptidases and carboxypeptidases, that catalyze the final stages of peptidoglycan assembly. toku-e.comoup.com Their essential function is to create the peptide cross-links between adjacent glycan strands, which gives the cell wall its rigid structure. patsnap.comtoku-e.com

Bacteria possess multiple types of PBPs, which are often classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories. mdpi.commdpi.com The HMW PBPs are generally essential for cell survival and are the primary targets of beta-lactam antibiotics. mdpi.commdpi.com The binding of penicillin to these proteins inactivates them, halting the construction of the peptidoglycan layer. patsnap.comveterinaria.unsa.ba

| Molecule/Protein | Class | Function in Bacterial Cell | Role in Antibiotic Action |

| Peptidoglycan | Polymer | Forms the structural mesh of the bacterial cell wall, providing strength. | Its synthesis is inhibited by penicillin, leading to a weakened cell wall. nih.govwikipedia.org |

| Penicillin-Binding Proteins (PBPs) | Enzymes (Transpeptidases, Carboxypeptidases) | Catalyze the final cross-linking step of peptidoglycan synthesis. toku-e.comoup.com | Act as the molecular target for penicillin; their inhibition halts cell wall construction. nih.govwikipedia.org |

| D-alanyl-D-alanine | Peptide Substrate | The terminal sequence of the peptide side chains that PBPs recognize and cross-link. libretexts.orgoup.com | Penicillin structurally mimics this dipeptide, allowing it to bind to the PBP active site. libretexts.orgoup.com |

Structural Basis of Beta-Lactam Ring Interaction with PBPs

The efficacy of penicillins is rooted in their chemical structure, specifically the four-membered beta-lactam ring. wikipedia.org Structurally, penicillin molecules mimic the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is the natural substrate for PBP transpeptidase enzymes. libretexts.orgoup.comoup.com This structural similarity allows the antibiotic to fit into the active site of the PBPs. libretexts.org

Once in the active site, the highly reactive beta-lactam ring is attacked by a serine residue, which acts as a nucleophile. libretexts.orgnih.gov This reaction results in the opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme complex between the penicillin molecule and the PBP. oup.comnih.govasm.org This process is effectively an irreversible acylation of the PBP active site. patsnap.com Because this bond is extremely slow to hydrolyze, the enzyme is permanently inactivated, preventing it from carrying out its function in cell wall synthesis. oup.comnih.gov This "suicide inhibition" mechanism is a hallmark of the beta-lactam class of antibiotics. mdpi.com

The kinetic model for this interaction involves three steps:

Reversible Binding: The enzyme (E) and the inhibitor (I, penicillin) form a noncovalent Michaelis-Menten complex (EI). asm.org

Acylation: The active site serine attacks the beta-lactam ring, forming a covalent acyl-enzyme complex (EI*). nih.govasm.org

Deacylation: The hydrolysis of the EI* complex to regenerate the active enzyme is extremely slow, rendering the inhibition effectively irreversible on the timescale of a bacterial generation. oup.comasm.org

Cellular Consequences of Peptidoglycan Cross-linking Inhibition

The inhibition of PBP activity and the subsequent halt of peptidoglycan cross-linking have catastrophic consequences for the bacterial cell. patsnap.com While the synthesis of the cell wall is arrested, the activity of bacterial autolytic enzymes (autolysins), which are involved in the normal remodeling and turnover of the cell wall, continues. veterinaria.unsa.bamsdmanuals.com

This combination of a weakened cell wall and ongoing autolytic activity leads to a progressive degradation of the peptidoglycan structure. open.edu The cell wall loses its ability to provide structural support and contain the high internal turgor pressure. patsnap.com Ultimately, this imbalance results in cell lysis, where the cell membrane ruptures and the cellular contents are released, leading to bacterial death. patsnap.comtoku-e.comveterinaria.unsa.ba This bactericidal outcome is the ultimate consequence of this compound's mechanism of action. patsnap.com

Advanced Synthetic and Biosynthetic Methodologies for Penicillin O Potassium

Microbial Biosynthesis Pathways of Penicillins

The industrial production of penicillins, including Penicillin O, relies on submerged fermentation processes using high-yielding strains of the filamentous fungus Penicillium rubens (historically known as Penicillium chrysogenum). researchgate.netwikipedia.org The biosynthesis is a complex process that occurs as a secondary metabolic pathway, typically initiated during the stationary phase of fungal growth when primary nutrient sources become limited. mlsu.ac.inmdpi.com

The core biosynthetic pathway involves three key enzymatic steps. It begins with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—by the enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). am-online.org This large, multi-functional enzyme forms the tripeptide intermediate, ACV. In the second step, the enzyme isopenicillin N synthase (IPNS) catalyzes an oxidative cyclization of the ACV tripeptide to form isopenicillin N (IPN), which contains the characteristic fused β-lactam and thiazolidine (B150603) ring structure. am-online.orgmicrobenotes.com IPN is the first bioactive intermediate in the pathway. The final step involves the exchange of the L-α-aminoadipic acid side chain of IPN for a different acyl group, a reaction catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT). am-online.org To produce Penicillin O, a specific precursor, allylmercaptoacetic acid, must be supplied to the fermentation medium, which is then activated to its CoA thioester and utilized by IAT to form the final Penicillin O molecule.

Strain Optimization for Enhanced Penicillin Production

Decades of research have focused on increasing the yield of penicillin from producing strains. Classical strain improvement (CSI) has been a cornerstone of this effort, involving random mutagenesis followed by screening for superior producers. Physical mutagens like ultraviolet (UV) radiation and chemical mutagens have been used to generate mutations in the genome of P. rubens. hep.com.cnscholarsresearchlibrary.com These random approaches have successfully generated industrial strains with dramatically increased penicillin titers compared to the original wild-type isolates. nih.gov

Beyond mutagenesis, optimization of the fermentation conditions is critical. This involves refining the composition of the culture medium, including carbon sources like lactose, nitrogen sources, and the specific side-chain precursor. researchgate.netscholarsresearchlibrary.com Physical parameters such as temperature, pH, and aeration are also meticulously controlled to maximize fungal growth and antibiotic production. scholarsresearchlibrary.com For instance, studies have shown that maintaining the temperature between 25-28°C and using a fed-batch process can prolong the production phase and significantly increase the final yield. mlsu.ac.inscholarsresearchlibrary.com

Table 1: Examples of Penicillin V Yield Improvement via Strain Optimization This table illustrates the typical progression of yield enhancement through various optimization strategies. Penicillin V is used as a representative example due to the availability of published data.

| Strain/Condition | Strategy | Reported Penicillin V Titer (mg/L) | Reference |

|---|---|---|---|

| P. rubens BIONCL P45 (Initial Isolate) | Initial Isolation | 100 | hep.com.cn |

| P. rubens BIONCL P45 (Optimized Medium) | Media Optimization (PM4) | 430 | hep.com.cn |

| P. rubens BIONCL P45 (RSM) | Response Surface Methodology | 685 | hep.com.cn |

| UV-65 Mutant | UV Mutagenesis | 934 | hep.com.cn |

Metabolic Engineering Approaches in Penicillin Biosynthesis

With advancements in molecular biology, metabolic engineering has provided a rational and targeted approach to enhancing penicillin production. This involves the direct manipulation of the genetic makeup of the producing organism. nih.govrug.nl A key strategy has been the amplification of the penicillin biosynthetic gene cluster. High-producing industrial strains have been found to contain multiple copies (up to eight) of the core gene cluster encompassing pcbAB (encoding ACVS), pcbC (encoding IPNS), and penDE (encoding IAT). mdpi.comam-online.org

Furthermore, genetic engineering has been used to overexpress specific genes to overcome potential bottlenecks in the pathway. For example, overexpressing the genes for glyoxalase I and II, which are involved in detoxifying reactive metabolic by-products, has been shown to increase penicillin titers by approximately 10%. nih.gov This strategy is thought to prolong the functional lifetime of key biosynthetic enzymes like IPNS and IAT. nih.gov Researchers also investigate the regulatory networks that control the expression of the penicillin genes, targeting global regulators to switch on or enhance the entire secondary metabolic pathway. mdpi.com

Table 2: Core Genes in the Penicillin Biosynthetic Pathway

| Gene | Enzyme Encoded | Function in Pathway | Reference |

|---|---|---|---|

| pcbAB | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | Condenses three precursor amino acids to form the ACV tripeptide. | am-online.orgnih.gov |

| pcbC | Isopenicillin N synthase (IPNS) | Catalyzes the oxidative cyclization of ACV to form isopenicillin N (IPN). | am-online.orgnih.gov |

| penDE | Acyl-CoA:isopenicillin N acyltransferase (IAT) | Exchanges the α-aminoadipyl side chain of IPN with an activated acyl group (e.g., from allylmercaptoacetic acid for Penicillin O). | am-online.orgnih.gov |

Chemical Synthesis Routes for Penicillin O Potassium

The total chemical synthesis of penicillins is a formidable challenge in organic chemistry due to the strained and highly reactive β-lactam ring system. While fermentation remains the commercial method of production for natural penicillins like Penicillin O, chemical synthesis provides access to novel analogues and is crucial for structural confirmation. The classic total synthesis of Penicillin V by John C. Sheehan in 1957 laid the groundwork for these strategies. uoi.gr

Multistep Organic Synthesis Strategies

A total synthesis of this compound would follow a convergent strategy, similar to Sheehan's approach for Penicillin V. The core idea is to construct the sensitive β-lactam ring in one of the final steps of the synthesis to avoid its degradation under various reaction conditions. uoi.gr

A plausible retrosynthetic analysis would first involve disconnecting the potassium salt to the free acid. The key disconnection is the cleavage of the β-lactam ring to a more stable penicilloic acid precursor. This acyclic intermediate contains all the necessary stereocenters and functional groups. The penicilloic acid can be further deconstructed into two main fragments: D-penicillamine (or a synthetic equivalent) and a fragment containing the aldehyde and the precursor to the allylmercaptomethyl side chain. The convergent union of these fragments would form the thiazolidine ring, followed by cyclization to create the β-lactam ring, completing the penam (B1241934) core structure. uoi.gr Protecting groups are used extensively throughout the synthesis to mask reactive functional groups like amines and carboxylic acids until the desired bond-forming reactions are complete.

Stereochemical Control in Penicillin Synthesis

The biological activity of penicillin is critically dependent on its specific three-dimensional structure. The penicillin nucleus has three contiguous chiral centers with a defined absolute stereochemistry (3S, 5R, 6R). longdom.org Replicating this precise arrangement is a major hurdle in chemical synthesis.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a "green" alternative to traditional chemical methods, operating under mild aqueous conditions with high specificity. In the context of penicillins, the most widely used enzyme is Penicillin G Acylase (PGA). researchgate.net While primarily used for the production of semi-synthetic penicillins, its principles are relevant to Penicillin O.

The main application of PGA is the hydrolysis of natural penicillins, such as Penicillin G or Penicillin V, to produce the key intermediate 6-aminopenicillanic acid (6-APA). researchgate.net This 6-APA can then be re-acylated with a different side chain, either chemically or enzymatically, to produce a wide range of semi-synthetic antibiotics. wikipedia.orggoogle.com

For Penicillin O, an analogous process could be envisioned. A Penicillin O acylase could theoretically be used to attach the allylmercaptomethyl side chain to 6-APA in a kinetically controlled synthesis. More practically, enzymes are used in the reverse direction; for example, Penicillin O can be deacylated using a suitable penicillin acylase to yield 6-APA. google.com This process is valuable for converting one type of penicillin into the universal precursor for others. The development of novel acylases with altered substrate specificities through protein engineering could one day enable the direct enzymatic synthesis of Penicillin O from 6-APA and an activated allylmercaptomethyl precursor, combining the efficiency of biosynthesis with the flexibility of synthetic chemistry.

Penicillin Acylase Catalyzed Transformations

Penicillin acylase (PA), also known as penicillin amidase, is an enzyme of significant industrial importance in the production of semi-synthetic penicillins. tandfonline.comnih.gov Its primary role is in the transformation of natural penicillins into the essential precursor 6-aminopenicillanic acid (6-APA) and subsequently in the synthesis of new penicillin derivatives. medchemexpress.comnih.gov

The enzymatic transformation process involves two main steps:

Hydrolysis: Penicillin acylase catalyzes the deacylation of a precursor penicillin, such as Penicillin G (benzylpenicillin), to remove the side chain, yielding the core nucleus 6-APA. tandfonline.comnih.gov This reaction is fundamental to the production of all semi-synthetic penicillins.

Synthesis (Acylation): In the reverse reaction, PA catalyzes the N-acylation of the 6-APA core with an activated acyl donor. tandfonline.combrieflands.com For the synthesis of Penicillin O, this would involve the enzymatic transfer of an allylmercaptomethylacetyl group to the 6-amino position of 6-APA.

The substrate specificity of penicillin acylase is a critical factor in these transformations. The enzyme can accept a variety of acyl groups, although with varying efficiencies. nih.gov This allows for the synthesis of a wide range of penicillins. Research into the substrate specificity of acyl-CoA:6-APA acyltransferase from Penicillium chrysogenum has shown that while it accepts various aromatic and some aliphatic acyl-CoA derivatives, its activity is influenced by the structure of the side chain. nih.govjst.go.jp

Table 1: Substrate Specificity of Penicillin Acylase for Different Acyl Groups

| Acyl Group | Substrate for Penicillin Acylase? | Notes |

|---|---|---|

| Phenylacetyl | Yes | Forms Penicillin G. nih.gov |

| Phenoxyacetyl | Yes | Forms Penicillin V. nih.gov |

| 2-Thiopheneacetyl | Yes | Forms a semi-synthetic penicillin. nih.gov |

| Aliphatic (C6-C8) | Yes | Forms natural penicillins like hexanoylpenicillin. jst.go.jp |

This table illustrates the versatility and limitations of penicillin acylase in accepting different chemical side chains for the synthesis of various penicillins.

One-Pot Enzymatic Synthesis Systems

One-pot, or in-situ, enzymatic synthesis represents a significant process intensification strategy for producing semi-synthetic antibiotics. This methodology combines the hydrolysis of a precursor penicillin and the subsequent enzymatic synthesis of the target penicillin into a single reaction vessel, thereby eliminating the need for costly and inefficient intermediate isolation and purification of 6-APA. wikipedia.org

A typical one-pot system for penicillin synthesis involves using penicillin acylase to first hydrolyze Penicillin G potassium to produce 6-APA. Subsequently, in the same pot, an activated acyl donor is added, and the same enzyme catalyzes the synthesis of the new penicillin. wikipedia.orgwikipedia.org The efficiency of this cascade process is influenced by several factors, including pH, temperature, the nature of the acyl donor, and the use of co-solvents to shift the reaction equilibrium towards synthesis. wikipedia.org

For example, a two-step, one-pot synthesis of ampicillin (B1664943) from Penicillin G potassium salt has been demonstrated using immobilized penicillin acylase. wikipedia.org Similarly, a cascade reaction for amoxicillin (B794) synthesis has been developed. wikipedia.org

Table 2: Parameters for One-Pot Enzymatic Synthesis of Amoxicillin

| Parameter | Optimal Condition |

|---|---|

| Reaction System | Aqueous buffer with ethylene (B1197577) glycol (EG) as co-solvent |

| pH (apparent) | 6.0 |

| Co-solvent Content | 60% (v/v) EG |

| Temperature | 25 °C |

| Initial Substrates | 150 mM Penicillin G Potassium (PGK) and 450 mM D-p-hydroxyphenylglycine methyl ester (D-HPGM) |

| Enzyme Load | 50 IU/mL immobilized penicillin G acylase (IPA) |

| Reaction Time | 10 hours |

| Resulting Yield | 55.2% |

Data sourced from a study on the one-pot synthesis of amoxicillin. wikipedia.org This approach could be adapted for this compound by substituting the acyl donor with an activated form of allylmercaptomethylacetic acid.

Biocatalyst Engineering for Improved Yields and Selectivity

The performance of penicillin acylase is a key determinant of the efficiency of enzymatic penicillin synthesis. Protein engineering techniques are employed to modify the enzyme to enhance its catalytic properties, such as improving the synthesis-to-hydrolysis (S/H) ratio, altering substrate specificity, and increasing stability. nih.gov

Key strategies in biocatalyst engineering include:

Rational Design: This involves making specific changes to the amino acid sequence of the enzyme based on a detailed understanding of its three-dimensional structure and catalytic mechanism. google.com

Directed Evolution: This technique involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with desired properties.

Table 3: Examples of Penicillin Acylase Engineering and Outcomes

| Enzyme Source | Engineering Strategy | Improved Property | Application |

|---|---|---|---|

| Escherichia coli | Altering amino acid sequences in the substrate binding site | Changed specificity from penicillin G to cephalosporin (B10832234) C | Production of 7-aminocephalosporanic acid. nih.gov |

| Alcaligenes faecalis | Site-directed mutagenesis (e.g., replacing Phenylalanine with Glycine) | Superior performance in enzymatic synthesis | Cascade synthesis of ampicillin. |

This table summarizes various approaches to biocatalyst engineering to enhance the industrial production of β-lactam antibiotics.

Derivatization Strategies for Penicillin Core Structures

The versatility of the penicillin family of antibiotics stems from the derivatization of the common core structure, 6-aminopenicillanic acid (6-APA). tandfonline.comrsc.org Discovered in 1958, 6-APA provides a scaffold onto which various acyl side chains can be attached, leading to a vast array of semi-synthetic penicillins with diverse properties. rsc.org

The synthesis of Penicillin O is a direct result of this strategy, involving the acylation of the 6-amino group of 6-APA with the allylmercaptomethylacetyl side chain. This is typically achieved through enzymatic or chemical means.

Beyond the traditional side-chain acylation, more novel derivatization strategies are being explored:

Laccase-Catalyzed Derivatization: Laccase enzymes can mediate the oxidative coupling of phenolic compounds to the core structures of β-lactam antibiotics, creating new heteromolecular hybrid molecules. This approach has been used to couple dihydroxylated aromatic compounds to the free amino group of 6-APA.

Novel Enzymatic Synthesis: Researchers have demonstrated the synthesis of new types of penicillins by using different enzyme systems. For example, a penicillin containing a 2-α-methoxy group was synthesized from a modified tripeptide precursor using isopenicillin N synthetase, showcasing an alternative pathway for derivatization.

These advanced strategies highlight the ongoing efforts to expand the chemical diversity and therapeutic potential of the penicillin scaffold.

Structure Activity Relationship Sar Studies of Penicillin O Potassium

Conformational Analysis and Beta-Lactam Ring Strain Contribution to Activity

The antibacterial activity of all penicillins, including Penicillin O potassium, is intrinsically linked to the strained beta-lactam ring, a four-membered cyclic amide. This ring is fused to a five-membered thiazolidine (B150603) ring, creating a bicyclic system that forces the beta-lactam ring into a non-planar conformation. This strained conformation is crucial for its mechanism of action.

The ideal bond angles for the sp3 hybridized carbon and nitrogen atoms and the sp2 hybridized carbonyl carbon in an amide are approximately 109.5° and 120°, respectively. However, within the four-membered beta-lactam ring, these angles are constrained to around 90°. This significant deviation from the ideal bond angles results in substantial ring strain. This strain renders the amide bond in the beta-lactam ring highly susceptible to nucleophilic attack.

The primary target of penicillins is a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. The strained carbonyl group of the beta-lactam ring mimics the D-Ala-D-Ala transition state of the natural substrate of PBPs. When this compound binds to the active site of a PBP, a serine residue in the enzyme acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring. The high degree of ring strain facilitates the opening of the beta-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible inactivation of PBPs disrupts cell wall synthesis, ultimately leading to bacterial cell lysis and death.

Table 1: Key Structural Features of this compound Contributing to Activity

| Structural Feature | Contribution to Antimicrobial Activity |

| Beta-Lactam Ring | A four-membered ring with significant angle strain, making it highly reactive and susceptible to nucleophilic attack by penicillin-binding proteins (PBPs). |

| Thiazolidine Ring | Fused to the beta-lactam ring, it contributes to the overall strain and conformation of the molecule, which is essential for binding to PBPs. |

| Free Carboxyl Group | Located at position 3, this group is crucial for binding to the PBP active site. |

| Acylamino Side Chain | The nature of this side chain at position 6 determines the antimicrobial spectrum, potency, and susceptibility to bacterial resistance mechanisms. |

Impact of Side Chain Modifications on Antimicrobial Spectrum and Potency

The acylamino side chain at the C-6 position of the penicillin nucleus is a key determinant of the antibiotic's properties, including its spectrum of activity, potency, and stability against acidic conditions and bacterial enzymes like β-lactamases. In this compound, this side chain is allylmercaptomethyl.

The nature of the side chain influences how effectively the penicillin molecule interacts with the binding sites of PBPs in different bacterial species. Modifications to the side chain can either broaden or narrow the antimicrobial spectrum. For instance, the addition of a polar group, such as an amino group in ampicillin (B1664943), enhances activity against Gram-negative bacteria by facilitating passage through the outer membrane.

The allylmercaptomethyl side chain of this compound confers a unique profile. While detailed comparative studies are limited, it is understood that this side chain results in a spectrum of activity that is generally similar to that of Penicillin G, being most effective against Gram-positive bacteria and some Gram-negative cocci. However, the presence of the sulfur atom and the allyl group may influence its interaction with specific PBPs and its susceptibility to certain β-lactamases.

Furthermore, the side chain can impact the stability of the penicillin molecule. An electron-withdrawing group attached to the side chain can increase acid stability, allowing for oral administration. The steric bulk of the side chain can also play a role in protecting the beta-lactam ring from hydrolysis by β-lactamase enzymes.

Table 2: Comparison of Side Chains and Their General Impact on Penicillin Activity

| Penicillin Type | Side Chain (R Group) | General Impact on Antimicrobial Spectrum |

| Penicillin G | Benzyl (B1604629) | Narrow spectrum, primarily active against Gram-positive bacteria. |

| Penicillin V | Phenoxymethyl (B101242) | Similar spectrum to Penicillin G but with improved acid stability. |

| Ampicillin | α-Aminobenzyl | Broadened spectrum, with increased activity against Gram-negative bacteria. |

| Penicillin O | Allylmercaptomethyl | Spectrum generally similar to Penicillin G. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Penicillins

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For penicillins, QSAR studies aim to identify the physicochemical properties and structural features that are critical for their antibacterial potency.

These models often use various molecular descriptors, such as electronic properties (e.g., atomic charges, dipole moments), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., partition coefficient). By correlating these descriptors with the observed minimum inhibitory concentrations (MICs) against different bacteria, QSAR models can predict the activity of new, unsynthesized penicillin derivatives.

Computational Chemistry Approaches to Penicillin SAR

Computational chemistry provides powerful tools to investigate the structure-activity relationships of penicillins at the molecular level. Techniques such as molecular mechanics and quantum chemical calculations can be used to study the conformational preferences of penicillin molecules and the strain energies of their beta-lactam rings.

Molecular docking simulations can be employed to model the interaction of this compound with the active sites of various PBPs. These simulations can provide insights into the specific binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the enzyme-inhibitor complex. By comparing the docking scores and binding poses of different penicillins, it is possible to rationalize their different potencies and spectra of activity.

Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the penicillin-PBP complex over time. MD simulations can reveal how the flexibility of both the ligand and the protein affects the binding process and the subsequent inactivation of the enzyme. These computational approaches, while not replacing experimental studies, provide valuable atomic-level insights that can guide the design and development of novel and more effective penicillin antibiotics.

Mechanisms of Bacterial Resistance to Penicillin O Potassium

Enzymatic Inactivation of Penicillins

The most prevalent mechanism of resistance to penicillin antibiotics is the production of enzymes that inactivate the drug. news-medical.netreactgroup.org Bacteria can produce enzymes called beta-lactamases that hydrolyze the amide bond in the characteristic four-membered beta-lactam ring common to all penicillins. wikipedia.orgfrontiersin.org This hydrolysis renders the antibiotic molecule incapable of binding to its target, the penicillin-binding proteins (PBPs), thereby neutralizing its antibacterial effect. patsnap.comyoutube.com

Beta-Lactamase Classification and Diversity in Resistant Strains

Beta-lactamases are a vast and diverse group of enzymes, with over 2,000 unique variants identified. nih.gov They are typically classified using two main schemes: the molecular Ambler classification and the functional Bush-Jacoby classification.

The Ambler classification categorizes beta-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequence homology. nih.govmsdmanuals.com

Class A, C, and D enzymes are serine-β-lactamases, utilizing a serine residue in their active site for catalysis. nih.govnih.gov

Class B enzymes are metallo-β-lactamases (MBLs) that require zinc ions to facilitate hydrolysis. nih.govnih.gov

The Bush-Jacoby classification groups these enzymes based on their functional properties, such as substrate profiles (which antibiotics they can hydrolyze) and their response to beta-lactamase inhibitors like clavulanic acid. researchgate.net

The diversity of these enzymes is a major clinical challenge. Common examples found in resistant Gram-negative bacteria include the TEM-1, TEM-2, and SHV-1 enzymes (Class A), which are frequently responsible for ampicillin (B1664943) resistance in E. coli. wikipedia.org Extended-spectrum β-lactamases (ESBLs), which are often variants of TEM and SHV enzymes, can hydrolyze a wider range of cephalosporin (B10832234) antibiotics in addition to penicillins. ucv.ve The OXA-type beta-lactamases (Class D) are notable for their ability to hydrolyze oxacillin (B1211168) and related penicillins. msdmanuals.comwikipedia.org

Table 1: Major Beta-Lactamase Classifications and Examples

| Ambler Class | Functional Group (Bush-Jacoby) | Catalytic Mechanism | Key Substrates | Common Examples in Resistant Strains |

| A | Group 2b, 2be | Serine-based | Penicillins, Cephalosporins, ESBLs hydrolyze extended-spectrum cephalosporins | TEM-1, SHV-1, CTX-M |

| B | Group 3 | Zinc-based (Metallo) | Penicillins, Cephalosporins, Carbapenems | NDM-1, VIM, IMP |

| C | Group 1 | Serine-based | Cephalosporins | AmpC |

| D | Group 2d | Serine-based | Penicillins (especially Oxacillin), Carbapenems (some variants) | OXA enzymes |

Biochemical Mechanisms of Beta-Lactamase Hydrolysis of the Beta-Lactam Ring

The hydrolysis of the beta-lactam ring by beta-lactamases occurs through a two-step acylation and deacylation mechanism, though the specifics differ between serine- and metallo-beta-lactamases.

Serine Beta-Lactamases (Classes A, C, D): The catalytic process begins when the hydroxyl group of a conserved serine residue (e.g., Ser70 in Class A enzymes) in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. frontiersin.org This attack forms a transient acyl-enzyme intermediate, effectively opening the beta-lactam ring. nih.govnih.gov In the second step, a water molecule, activated by another active site residue (like Glu166 in Class A enzymes), acts as a nucleophile, attacking the acyl-enzyme intermediate. frontiersin.org This deacylation step hydrolyzes the bond between the enzyme and the inactivated antibiotic, releasing the hydrolyzed drug (e.g., penicilloic acid) and regenerating the active enzyme, which is then free to inactivate another antibiotic molecule. nih.govresearchgate.net

Metallo-Beta-Lactamases (Class B): Class B enzymes utilize one or two zinc ions in their active site, which are coordinated by amino acid residues. nih.gov These zinc ions activate a water molecule, forming a zinc-bound hydroxide (B78521) ion. nih.gov This potent nucleophile directly attacks the carbonyl carbon of the beta-lactam ring, breaking the amide bond and opening the ring in a single hydrolytic step without forming a covalent enzyme-substrate intermediate. nih.gov

Structural Biology of Beta-Lactamase-Penicillin Interactions

The efficacy of beta-lactamase catalysis is rooted in the precise three-dimensional structure of the active site, which recognizes and binds penicillin molecules. X-ray crystallography studies of beta-lactamases in complex with penicillins have provided detailed insights into these interactions.

In Class A enzymes , the active site is a cavity located between two domains. frontiersin.org Key residues are positioned to facilitate catalysis. For example, the active site serine (Ser70) performs the nucleophilic attack, while other residues like Lys73, Ser130, Glu166, and Asn170 are crucial for orienting the substrate and activating the water molecule needed for deacylation. frontiersin.org Some studies have shown that residues like Tyr105 play a role in initial substrate recognition and binding through interactions with the penicillin side chain. nih.gov

In dizinc Metallo-β-lactamases (subclasses B1 and B3) , the two zinc ions (Zn1 and Zn2) are held in close proximity by histidine and cysteine residues. nih.gov They share a bridging hydroxide ion that acts as the nucleophile. The active site is structured to position the penicillin molecule so that the beta-lactam carbonyl is polarized by Zn1, making it highly susceptible to attack by the zinc-activated water molecule. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs)

The targets of penicillin antibiotics are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis in the cell wall. wikipedia.orgtaylorandfrancis.com A second major mechanism of resistance involves the modification of these target proteins to reduce their affinity for penicillins. reactgroup.org When PBPs are altered, the antibiotic can no longer bind effectively, allowing the bacteria to continue synthesizing their cell wall and survive even in the presence of the drug. plos.org

Mutational Analysis Leading to Reduced PBP Affinity

Bacteria can acquire mutations in the genes encoding their native PBPs. These mutations often result in amino acid substitutions in or near the active site of the enzyme, which sterically hinder the binding of penicillin without completely abolishing the PBP's essential cell wall-building function. plos.orgasm.org

This mechanism is particularly significant in Streptococcus pneumoniae. High-level penicillin resistance in this organism requires a stepwise accumulation of mutations in several PBP genes, primarily pbp2x, pbp2b, and pbp1a. asm.orgfrontiersin.org For example, a T338A substitution in PBP2x and a T446A substitution in PBP2b are known to reduce binding affinity for penicillin. etflin.com The combination of alterations in multiple PBPs leads to progressively higher levels of resistance. asm.orgetflin.com Studies have shown that different combinations of mutations can lead to a low-affinity PBP phenotype, demonstrating multiple evolutionary pathways to resistance. nih.govasm.org

Table 2: Examples of PBP Mutations Conferring Reduced Penicillin Affinity in S. pneumoniae

| PBP Gene | Amino Acid Substitution | Effect on Penicillin Affinity |

| pbp2x | Thr338 -> Ala/Pro | Reduces affinity for penicillins and cephalosporins. |

| pbp2b | Thr446 -> Ala | Reduces penicillin binding affinity by approximately 60%. etflin.com |

| pbp1a | Thr371 -> Ala/Ser | Contributes to higher levels of resistance when combined with other PBP mutations. asm.orgetflin.com |

| pbp1a | TSQF(574-577) -> NTGY | Alteration near the conserved KTG motif, critical for high-level resistance. asm.orgetflin.com |

Novel PBP Variants and Their Resistance Phenotypes

Beyond point mutations, bacteria have evolved more complex strategies to acquire resistance via PBPs.

Acquisition of a Novel Low-Affinity PBP: A primary example of this is methicillin-resistant Staphylococcus aureus (MRSA). MRSA acquires a mobile genetic element that carries the mecA gene. nih.govresearchgate.net This gene encodes a novel PBP, known as PBP2a, which has an intrinsically low affinity for almost all beta-lactam antibiotics, including penicillins. nih.govmdpi.com While the native staphylococcal PBPs are inhibited by the antibiotic, PBP2a remains active and takes over the crucial transpeptidase function of cell wall cross-linking, allowing the bacterium to grow and divide. nih.govnih.gov The low reactivity of PBP2a is due to a poorly accessible active site that hinders acylation by the antibiotic. nih.gov

Formation of Mosaic PBP Genes: In species like Streptococcus pneumoniae, high-level penicillin resistance often arises from the formation of "mosaic" PBP genes. nih.gov This occurs through horizontal gene transfer, where segments of PBP genes from related, naturally resistant streptococcal species (like Streptococcus mitis) are incorporated into the pneumococcal chromosome via homologous recombination. asm.orgnih.gov This process results in chimeric PBP genes that are a mosaic of native and foreign DNA, encoding proteins with numerous amino acid alterations that collectively reduce their affinity for penicillin. nih.govresearchgate.net The mosaic structure of PBP1a, PBP2x, and PBP2b is a key factor in the high levels of penicillin resistance observed in many clinical isolates of S. pneumoniae. frontiersin.org

Reduced Permeability of Bacterial Cell Envelopes to Penicillins

One of the primary ways bacteria develop resistance to penicillins is by limiting the influx of the antibiotic across their cell envelope. This reduction in permeability ensures that the intracellular concentration of Penicillin O potassium remains too low to effectively inhibit the PBPs and disrupt cell wall synthesis. The structural differences in the cell envelopes of Gram-negative and Gram-positive bacteria result in distinct mechanisms for reducing permeability.

Gram-negative bacteria possess an outer membrane that serves as a formidable barrier to many antibiotics. youtube.com The passage of hydrophilic molecules like this compound across this membrane is primarily facilitated by protein channels known as porins. bristol.ac.uk Modifications to these porin channels are a common strategy for conferring antibiotic resistance. nih.gov

Bacteria can reduce the influx of penicillins by either decreasing the number of porin channels in the outer membrane or by altering the structure of the porins themselves. nih.govreactgroup.org A reduction in the expression of genes encoding for major porins, such as OmpF and OmpC in Escherichia coli, leads to a decrease in the number of channels available for antibiotic entry, thereby increasing the minimum inhibitory concentration (MIC) of the drug. frontiersin.org

Furthermore, mutations in the genes encoding porin proteins can lead to structural changes that narrow the channel pore or alter its electrostatic properties. youtube.combiorxiv.org These modifications can selectively restrict the passage of certain antibiotics, including penicillins, without significantly affecting the influx of essential nutrients. For instance, a single point mutation in the PorB porin of Neisseria meningitidis has been shown to significantly affect the binding and permeation of β-lactam antibiotics. biorxiv.org The altered balance between OmpC and OmpF expression can also strongly regulate β-lactam resistance. nih.gov

| Bacterial Species | Porin(s) Affected | Mechanism of Modification | Effect on Penicillin Permeability |

|---|---|---|---|

| Escherichia coli | OmpF, OmpC | Decreased expression of porin genes | Reduced influx of various penicillins frontiersin.org |

| Neisseria meningitidis | PorB | Point mutations leading to altered channel structure | Reduced binding and permeation of β-lactam antibiotics biorxiv.org |

| Pseudomonas aeruginosa | OprD | Loss or reduced expression of the specific porin for carbapenems | Decreased susceptibility to carbapenems, a class of β-lactams nih.gov |

Gram-positive bacteria lack an outer membrane, and their primary defense against the external environment is a thick peptidoglycan cell wall. mdpi.com While this layer is generally more permeable to small hydrophilic molecules than the Gram-negative outer membrane, adjustments to its structure can contribute to reduced susceptibility to penicillins. hawaii.eduquora.com

A key mechanism of resistance in some Gram-positive bacteria, such as certain strains of Staphylococcus aureus, involves the thickening of the cell wall. This thickened peptidoglycan layer can act as a physical barrier, trapping the antibiotic molecules and preventing them from reaching the PBPs located on the cytoplasmic membrane. This mechanism is particularly noted in strains with intermediate resistance to glycopeptide antibiotics but can also play a role in reduced susceptibility to β-lactams.

Alterations in the chemical composition of the cell wall, including changes to teichoic acids and lipoteichoic acids, can also influence the permeability and binding of penicillin molecules. While less common than target site modification or enzymatic degradation, these adjustments in cell wall architecture represent an important facet of resistance in Gram-positive organisms.

Efflux Pump Systems in Bacterial Resistance to Penicillins

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. nih.govglasgowunisrc.org The overexpression of these pumps is a significant mechanism of multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. mdpi.com By actively extruding this compound, efflux pumps can maintain its intracellular concentration below the threshold required for bactericidal activity. reactgroup.org

Bacterial efflux pumps are classified into several families based on their structure, energy source, and substrate specificity. The five major families involved in antibiotic efflux are:

The ATP-Binding Cassette (ABC) superfamily: These transporters utilize the energy from ATP hydrolysis to drive the efflux of substrates.

The Major Facilitator Superfamily (MFS): These pumps use the proton motive force as their energy source.

The Multidrug and Toxic Compound Extrusion (MATE) family: These also rely on the proton or sodium ion gradient.

The Small Multidrug Resistance (SMR) family: These are small proteins that function as homodimers or heterodimers and utilize the proton motive force.

The Resistance-Nodulation-Division (RND) family: This family is particularly prominent in Gram-negative bacteria and forms a tripartite system that spans both the inner and outer membranes. nih.gov

The RND family of efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in P. aeruginosa, are clinically significant due to their ability to confer resistance to a broad range of antibiotics, including penicillins. glasgowunisrc.org These complex systems consist of an inner membrane transporter (the RND protein), a periplasmic accessory protein, and an outer membrane channel. This tripartite structure allows for the direct expulsion of antibiotics from the cytoplasm or periplasm to the extracellular medium.

| Efflux Pump Family | Energy Source | Key Examples in Gram-Negative Bacteria | Substrates Include |

|---|---|---|---|

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | MsbA | Various drugs and lipids |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | EmrD, MdfA | Tetracycline, chloramphenicol, fluoroquinolones |

| Multidrug and Toxic Compound Extrusion (MATE) | Proton or Sodium Gradient | NorM | Fluoroquinolones, aminoglycosides |

| Small Multidrug Resistance (SMR) | Proton Motive Force | EmrE | Quaternary ammonium (B1175870) compounds, ethidium (B1194527) bromide |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | β-lactams (including penicillins), fluoroquinolones, macrolides, tetracyclines glasgowunisrc.org |

The expression of efflux pump genes is tightly controlled by a complex network of regulatory systems. mdpi.com Bacteria can upregulate the production of these pumps in response to environmental stressors, including the presence of antibiotics. unl.pt This regulation can occur at the local level, with a specific regulator controlling the expression of a single efflux pump operon, or at a global level, where a single regulator can influence the expression of multiple genes, including those encoding efflux pumps.

Mutations in regulatory genes are a common cause of efflux pump overexpression and subsequent antibiotic resistance. nih.gov For example, mutations in local repressor genes, such as acrR which represses the acrAB operon in E. coli, can lead to the constitutive high-level expression of the AcrAB-TolC pump. Similarly, mutations in global regulatory genes, such as marA, soxS, and rob, can also lead to the upregulation of efflux pump expression as part of a broader stress response.

The activation of two-component systems (TCS), which allow bacteria to sense and respond to changes in their environment, can also trigger the expression of efflux pumps. mdpi.com These systems typically consist of a sensor histidine kinase and a response regulator. Upon sensing a specific signal, the sensor kinase autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, which in turn modulates the expression of target genes, including those encoding efflux pumps.

Strategies for Overcoming Penicillin O Potassium Resistance

Development of Beta-Lactamase Inhibitors

The most prevalent mechanism of resistance against penicillins involves the bacterial enzyme β-lactamase (also known as penicillinase). aafp.org A primary strategy to overcome this is the co-administration of Penicillin O potassium with a beta-lactamase inhibitor. These molecules are designed to neutralize β-lactamases, effectively sacrificing themselves to protect the antibiotic, allowing it to reach its PBP target and exert its bactericidal effect. msdmanuals.com

Mechanism of Action of Classical Beta-Lactamase Inhibitors

Classical beta-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are structurally similar to penicillin. They function as "suicide inhibitors" or mechanism-based inactivators. nih.gov The process involves several steps:

Binding: The inhibitor, possessing its own β-lactam ring, binds to the active site of the β-lactamase enzyme, acting as a competitive substrate.

Acylation: The serine residue in the active site of the β-lactamase attacks and opens the inhibitor's β-lactam ring, forming a covalent acyl-enzyme intermediate. This is similar to how the enzyme would process a penicillin molecule. ekb.eg

Inactivation: Unlike the rapidly hydrolyzed intermediate formed with penicillin, the acyl-enzyme complex formed with a classical inhibitor is more stable. It can then undergo further chemical rearrangements to form a permanently inactivated, cross-linked complex, effectively taking the enzyme out of commission. ekb.eg

By binding irreversibly to the β-lactamase, these inhibitors prevent the enzyme from destroying this compound. While these inhibitors have little to no intrinsic antibacterial activity, their combination with a β-lactam antibiotic can restore its efficacy against many resistant bacterial strains. oup.com

| Inhibitor | Origin/Type | Primary Target Beta-Lactamase Classes | Commonly Paired Penicillins |

| Clavulanic Acid | Natural product (from Streptomyces clavuligerus) | Class A | Amoxicillin (B794), Ticarcillin |

| Sulbactam | Semi-synthetic | Class A | Ampicillin (B1664943) |

| Tazobactam | Semi-synthetic | Class A | Piperacillin |

This table outlines classical beta-lactamase inhibitors. Their mechanism of action would theoretically extend protection to this compound against susceptible Class A beta-lactamases.

Rational Design of New Beta-Lactamase Inhibitors

Classical inhibitors are not effective against all of the over 300 known types of β-lactamases, particularly some Class C (cephalosporinases), Class D (oxacillinases), and all Class B (metallo-β-lactamases) enzymes. msdmanuals.comekb.eg This limitation has driven the rational design of new inhibitors with a broader spectrum of activity.

Modern drug design strategies leverage detailed knowledge of β-lactamase structures and catalytic mechanisms to create novel inhibitors. A prominent example is the development of non-β-lactam inhibitors, such as the diazabicyclooctane (DBO) family, which includes avibactam (B1665839) and relebactam. diva-portal.orgfrontiersin.org

Key aspects of rational design include:

Structure-Based Design: Using X-ray crystallography to understand the three-dimensional structure of the enzyme's active site, allowing for the design of molecules that bind with high affinity and specificity. frontiersin.org

Novel Scaffolds: Moving beyond the traditional β-lactam core to scaffolds like DBOs, which are not as easily hydrolyzed and can inhibit a wider range of serine β-lactamases (Classes A, C, and some D). diva-portal.orgfrontiersin.orgrsc.org

Targeting New Classes: A major focus is on developing inhibitors for metallo-β-lactamases (MBLs), which use zinc ions for catalysis and are impervious to existing clinical inhibitors. Research in this area involves creating molecules that can chelate the zinc ions in the active site. nih.gov

The development of these broad-spectrum inhibitors is critical for the continued viability of older antibiotics like this compound, as it would expand their utility against pathogens that have evolved resistance beyond the reach of classical inhibitor combinations.

Chemical Modification of this compound for Resistance Circumvention

The core structure of all penicillins is 6-aminopenicillanic acid (6-APA), which consists of a thiazolidine (B150603) ring fused to a β-lactam ring. wikipedia.org The chemical side chain attached to the 6-amino group is what differentiates the various types of penicillins and largely determines their antibacterial spectrum and stability against β-lactamases. bohrium.com

One established strategy to overcome resistance is the chemical modification of this side chain. For example, the development of methicillin (B1676495) involved adding a bulky side chain that sterically hinders the ability of staphylococcal penicillinase to access and cleave the β-lactam ring. scielo.br Similarly, aminopenicillins like ampicillin were created by modifying the side chain to improve penetration through the outer membrane of Gram-negative bacteria. nih.gov

Applying this principle to this compound, whose side chain is allylmercaptomethyl, would involve synthesizing new derivatives from the 6-APA nucleus. nih.govrsc.org Potential goals of such modifications could include:

Enhancing β-Lactamase Stability: Designing a novel side chain that, like methicillin's, prevents the binding of specific β-lactamases.

Improving Target Affinity: Modifying the side chain to increase its binding affinity for the penicillin-binding proteins (PBPs) of resistant bacteria, potentially overcoming resistance caused by PBP alterations. nih.gov

Grafting Resistance Features: A more advanced approach involves incorporating stereochemical features from other β-lactam classes, like carbapenems, onto the penicillin core. Research has shown that such modifications can convert penicillins into potent inhibitors of specific β-lactamase classes. nih.gov

Synergistic Interactions with Co-Administered Agents

Antibiotic synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This strategy can restore the efficacy of an antibiotic against a resistant organism and potentially reduce the likelihood of selecting for further resistance.

A classic example of synergy for penicillins is their combination with aminoglycoside antibiotics (e.g., gentamicin). youtube.com The mechanism is based on complementary actions:

this compound, like other penicillins, inhibits cell wall synthesis by binding to PBPs. This action damages the integrity of the bacterial peptidoglycan layer. youtube.com

The damaged, more permeable cell wall allows for enhanced uptake of the aminoglycoside into the bacterial cell. oup.comyoutube.com

Once inside, the aminoglycoside can reach its target—the bacterial ribosome—and inhibit protein synthesis, leading to a potent bactericidal effect that neither agent could achieve alone at the same concentration. youtube.com

This synergistic principle is particularly important for treating serious infections caused by Gram-positive cocci, such as enterococci. oup.comnih.gov Beyond aminoglycosides, research is exploring synergy between β-lactams and other classes of compounds, including those that disrupt bacterial biofilms or other virulence factors, offering additional avenues to enhance the activity of this compound. scielo.br

| Drug Combination | Mechanism of Synergy | Target Organisms (Examples) |

| Penicillin + Aminoglycoside | Penicillin-mediated cell wall damage enhances aminoglycoside uptake, which then inhibits protein synthesis. | Enterococcus faecalis, Viridans group streptococci |

| Penicillin + Beta-Lactamase Inhibitor | Inhibitor neutralizes β-lactamase, protecting the penicillin from degradation. | β-lactamase-producing Staphylococcus aureus, Haemophilus influenzae |

Novel Approaches to Restore Penicillin Susceptibility

As bacterial resistance mechanisms become more complex, researchers are exploring innovative strategies that move beyond traditional antibiotic combinations. These novel approaches aim to disarm bacteria or directly resensitize them to existing antibiotics like this compound.

Efflux Pump Inhibitors (EPIs): Many bacteria survive antibiotic exposure by using efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. acs.org EPIs are small molecules designed to block these pumps, thereby increasing the intracellular concentration of the antibiotic to effective levels. nih.govbohrium.comnih.gov The use of an EPI alongside this compound could restore its activity against bacteria that rely on this resistance mechanism. mdpi.com

Phage Therapy: Bacteriophages, or phages, are viruses that specifically infect and kill bacteria. nih.gov Phage therapy can be used as a standalone treatment or in conjunction with antibiotics. who.int Some phages have been shown to target bacterial structures, such as efflux pumps, in a way that makes the bacteria more susceptible to conventional antibiotics, representing a "phage-antibiotic synergy." ted.com This approach could potentially restore the utility of Penicillin O against highly resistant infections. nih.govted.comnewsweek.com

Antimicrobial Photodynamic Inactivation (aPDI): This technique involves a non-toxic dye (a photosensitizer) and visible light. ekb.eg When the photosensitizer is activated by light, it produces reactive oxygen species (ROS) that are highly toxic to bacterial cells, causing oxidative damage to multiple cellular components. the-microbiologist.comnih.govacs.org Crucially, aPDI does not appear to induce resistance and has been shown to weaken bacteria, breaking down their existing resistance to antibiotics and restoring their susceptibility. nih.govthe-microbiologist.com This method could be used to make infections caused by Penicillin O-resistant bacteria treatable again.

Advanced Analytical Methodologies for Penicillin O Potassium

Chromatographic Techniques for Purity and Quantitative Determination

Chromatographic methods are fundamental in the analysis of penicillins, offering high-resolution separation for both qualitative and quantitative purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the accurate analysis of penicillin compounds. Method development for penicillins generally involves a systematic approach to optimize separation and detection parameters.

Column Selection: Reversed-phase columns, particularly C8 and C18, are most frequently used for penicillin analysis due to their ability to separate compounds of moderate polarity.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that must be controlled to ensure the consistent ionization state of the penicillin molecule, which contains a carboxylic acid group.

Detection: UV detection is commonly employed, with wavelengths set between 210 nm and 254 nm, where the penicillin molecule exhibits significant absorbance. Photodiode array (PDA) detectors can also be used to identify different penicillins in a sample.

Table 1: Example HPLC Method Parameters for Penicillin Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (500:500:5.75 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Note: This table represents typical starting conditions for method development for a penicillin-type compound and would require optimization specifically for Penicillin O potassium.

Reverse-Phase HPLC (RP-HPLC) for Penicillin Quantification

RP-HPLC is the most widely used technique for the quantitative determination of penicillins in pharmaceutical formulations. The method's popularity stems from its precision, accuracy, and ability to separate the active pharmaceutical ingredient (API) from its related substances and degradation products.

For quantification, a validation process is carried out according to international guidelines to ensure the method is fit for its purpose. This includes assessing linearity, accuracy, precision, specificity, and sensitivity (limit of detection and limit of quantification).

Table 2: Typical Validation Parameters for an RP-HPLC Method for Penicillin Quantification

| Parameter | Typical Acceptance Criteria | Example Value (for Phenoxymethylpenicillin) |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.0% |

| LOD (µg/mL) | Dependent on analyte and detector | Not Reported |

| LOQ (µg/mL) | Dependent on analyte and detector | Not Reported |

Note: The example values are for a related penicillin compound and serve as a general guideline.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

The analysis of penicillins by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. Direct injection of penicillins into a GC system often leads to decomposition rather than volatilization. Therefore, derivatization is typically required to convert the polar, non-volatile penicillin molecules into more volatile and thermally stable derivatives suitable for GC analysis.

While GC-MS can be used for identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is more commonly employed for this purpose as it is better suited for the analysis of polar and thermally labile compounds like penicillins and their degradants. LC-MS allows for the direct analysis of these compounds without the need for derivatization. Common degradation products of penicillins that can be identified include penicilloic acid, penilloic acid, and penillic acid.

Table 3: Common Degradation Products of Penicillins

| Degradation Product | Formation Pathway |

|---|---|

| Penicilloic Acid | Hydrolysis of the β-lactam ring |

| Penilloic Acid | Rearrangement following β-lactam ring opening |

| Penillic Acid | Acid-catalyzed rearrangement |

| Isopenillic Acid | Rearrangement product |

Note: This table lists degradation products common to the penicillin core structure.

Spectroscopic Analytical Methods

Spectroscopic techniques are invaluable for both the quantification and structural confirmation of penicillin compounds.

UV/Visible Spectrophotometry for Concentration Determination

UV/Visible spectrophotometry is a simple and rapid method for determining the concentration of penicillins in solution. The principle is based on the absorption of UV radiation by the molecule, which is proportional to its concentration (Beer-Lambert Law). The benzylpenicillin molecule, for example, can be quantified by its ultraviolet absorption.

The wavelength of maximum absorbance (λmax) for penicillins is typically in the UV region. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Table 4: UV Absorption Maxima for Penicillin Compounds

| Penicillin Compound | λmax (nm) | Solvent |

|---|---|---|

| Benzylpenicillin (Penicillin G) | ~257 nm | Aqueous solution |

| Phenoxymethylpenicillin (Penicillin V) | ~268 nm, ~274 nm | Aqueous solution |

Note: The λmax can be influenced by the solvent and the specific side chain of the penicillin molecule. The values for this compound would need to be determined experimentally.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

IR and NMR spectroscopy are powerful techniques used to confirm the molecular structure of penicillins.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a penicillin will show characteristic absorption bands for the β-lactam ring, the amide group, and the carboxylic acid group. The stretching vibration of the β-lactam carbonyl group is particularly diagnostic, appearing at a relatively high wavenumber (typically 1770-1800 cm⁻¹) due to the ring strain.

Table 5: Characteristic IR Absorption Bands for the Penicillin Structure

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| β-Lactam Carbonyl | C=O stretch | ~1775 |

| Amide Carbonyl | C=O stretch | ~1680 |

| Carboxylate | C=O stretch | ~1600 |

| Amide N-H | N-H stretch | ~3300 |

Note: These are approximate values for the core penicillin structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are used. The chemical shifts and coupling patterns of the protons on the β-lactam and thiazolidine (B150603) rings are characteristic features in the ¹H NMR spectrum of penicillins. ¹³C NMR is useful for identifying the carbonyl carbons of the β-lactam, amide, and carboxylate groups, which have distinct chemical shifts.

Table 6: Representative ¹H NMR Chemical Shifts for the Penicillin Core Structure

| Proton | Approximate Chemical Shift (δ, ppm) |

|---|---|

| H-5 (β-lactam) | ~5.5 |

| H-6 (β-lactam) | ~5.4 |

| H-3 (thiazolidine) | ~4.4 |

| Methyl groups (C-2) | ~1.5 - 1.7 |

Note: Chemical shifts are highly dependent on the solvent and the specific side chain of the penicillin. The data presented is for Penicillin G and serves as a general reference.

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry (MS) stands as a powerful tool for the structural elucidation and quantitative analysis of this compound. When coupled with liquid chromatography (LC-MS/MS), it provides exceptional selectivity and sensitivity.

Characterization:

In mass spectrometry, this compound undergoes ionization, typically through electrospray ionization (ESI), followed by fragmentation. The resulting mass spectrum reveals a characteristic pattern of fragment ions that is unique to the molecule's structure. The fragmentation of the β-lactam ring is a key diagnostic feature for penicillins. Common fragmentation pathways for penicillin-type antibiotics involve the cleavage of the β-lactam and thiazolidine rings. While specific fragmentation data for this compound is not widely published, the general fragmentation patterns observed for other penicillins, such as Penicillin G, provide a strong basis for its characterization. researchgate.netnih.govresearchgate.net

Key Fragmentation Pathways for Penicillins:

Cleavage of the β-lactam ring.

Loss of the carboxyl group.

Fragmentation of the acyl side chain.

A study on various β-lactam antibiotics established a library of ESI-MS spectra, which aids in the rapid identification of these compounds by comparing their fragmentation patterns. researchgate.net

Quantification:

For quantitative analysis, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, this compound is first separated from other components in a sample matrix on an HPLC column. The eluent is then introduced into the mass spectrometer, where the parent ion of this compound is selected and fragmented. Specific product ions are then monitored for quantification. nih.govresearchgate.netnih.gov

The use of an isotopically labeled internal standard, such as a deuterated analog of this compound, is highly recommended to ensure the accuracy and precision of the quantification by correcting for matrix effects and variations in instrument response. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Penicillin Analysis (Adapted from Penicillin G analysis) usda.gov

| Parameter | Value |

| LC Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Analyte-specific precursor and product ions |

| Internal Standard | Deuterated analog |

Electrochemical Detection Methods for Penicillins

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the determination of penicillins, including this compound. These methods are based on the electrochemical properties of the penicillin molecule, which can be exploited for analytical purposes. mdpi.commdpi.com

Various types of electrochemical sensors have been developed for the detection of β-lactam antibiotics. mdpi.com These include:

Enzyme-based biosensors: These sensors utilize the specific interaction between a penicillin-recognizing enzyme, such as β-lactamase, and the target analyte. researchgate.net The enzymatic reaction produces a measurable electrochemical signal.

Immunosensors: These sensors employ antibodies that specifically bind to penicillins. The antigen-antibody interaction is then converted into an electrical signal. mdpi.com

Molecularly Imprinted Polymers (MIPs): MIP-based sensors are created by forming a polymer matrix around the penicillin molecule, which is then removed, leaving behind specific recognition sites. mdpi.com

A study on a titanium nitride nanoparticle-modified carbon paste electrode demonstrated good stability, high selectivity, and excellent repeatability for the detection of penicillin. jlu.edu.cn The method offered a linear dynamic range of 4x10⁻⁵ to 3.2x10⁻³ mol/L. jlu.edu.cn Another approach utilized a graphene/thionine-based electrochemical receptor sensor for the sensitive determination of β-lactam antibiotics in milk, with a limit of detection for Penicillin G as low as 0.06 µg L⁻¹. nih.gov

Table 2: Performance Characteristics of an Electrochemical Sensor for Penicillin G nih.gov

| Parameter | Result |

| Limit of Detection (LOD) | 0.06 µg L⁻¹ |

| Limit of Quantitation (LOQ) | 0.13 µg L⁻¹ |

| Recovery in Milk | 84.89–102.44% |

| Stability (2 weeks at 4°C) | >91.31% of initial response |

Capillary Electrophoresis for Penicillin Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like this compound. It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. nih.gov

For the separation of structurally similar penicillin derivatives, micellar electrokinetic chromatography (MEKC), a mode of CE, is often employed. scielo.brwikipedia.org In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. This creates a pseudo-stationary phase (micelles) that interacts with the analytes, allowing for the separation of both charged and neutral compounds based on their differential partitioning between the micelles and the aqueous buffer. wikipedia.org

Several studies have demonstrated the successful separation of various penicillin derivatives using MEKC. scielo.brnih.govresearchgate.net The separation can be optimized by adjusting parameters such as the buffer pH, surfactant concentration, applied voltage, and temperature. scielo.bractamedicamarisiensis.ro

Table 3: Optimized MEKC Conditions for the Separation of Penicillin Derivatives scielo.br

| Parameter | Condition |

| Buffer | 25 mM Sodium tetraborate |

| Surfactant | 100 mM Sodium dodecyl sulfate (B86663) (SDS) |

| pH | 9.3 |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Detection Wavelength | 210 nm |

Under these conditions, a mixture of penicillin derivatives was successfully separated in under 5 minutes. scielo.br

Validation of Analytical Methods for this compound

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. amsbiopharma.comdemarcheiso17025.com The validation process involves evaluating several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. ich.orgeuropa.eu While specific validation data for this compound is scarce, a study on the closely related compound, phenoxymethyl (B101242) penicillin potassium (Penicillin V potassium), provides a relevant example of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method. jocpr.comjocpr.com

The validated parameters typically include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 4: Results of Method Validation for Phenoxymethyl Penicillin Potassium by RP-HPLC jocpr.com

| Validation Parameter | Result |

| Linearity (Correlation Coefficient, r) | >0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | <2% |

| Robustness | No significant effect on results |

These results demonstrate that the RP-HPLC method is linear, accurate, precise, and robust for the analysis of phenoxymethyl penicillin potassium, and a similar level of performance would be expected for a validated method for this compound.

Biochemical and Cellular Impact of Penicillin O Potassium Beyond Direct Antimicrobial Effects

Influence on Host Cellular Transport Mechanisms (e.g., Ion Channel Modulation)

High doses of Penicillin G, for instance, have been associated with electrolyte imbalances, such as hyperkalemia, which points to a possible interference with ion transport processes in the host nih.gov. The mechanism for this is not fully elucidated but could involve modulation of channels responsible for potassium homeostasis.

Furthermore, some studies have explored the effects of penicillin on neuronal excitability, which is heavily dependent on ion channel function. For example, penicillin-induced epileptiform activity in animal models has been shown to be modulated by ATP-dependent potassium (K-ATP) channel agonists and antagonists researchgate.net. This suggests that in certain contexts, penicillin may indirectly or directly influence the activity of these channels in the central nervous system.

While these findings pertain to other forms of penicillin, they raise the possibility that Penicillin O potassium could have similar, yet uninvestigated, effects on host cellular transport. The structural similarities within the penicillin family could lead to comparable interactions with host cell membrane proteins, including various ion channels. However, without direct experimental evidence, this remains a hypothesis.

Table 1: Potential Interactions of Penicillins with Host Cellular Transport Mechanisms (based on related compounds)

| Penicillin Type | Observed Effect | Host System/Cell Type | Potential Implication for this compound |

| Penicillin G | Electrolyte imbalances (e.g., hyperkalemia) at high doses nih.gov | Systemic | Could potentially influence potassium channel function or other ion transporters. |

| Penicillin | Modulation of epileptiform activity by K-ATP channel modulators researchgate.net | Neuronal | Suggests a potential for interaction with ion channels in the nervous system. |

This table is illustrative and based on data from related penicillin compounds. Direct research on this compound is needed for confirmation.

Interactions with Host Microbiota Communities

The profound impact of antibiotics on the composition and function of the host's gut microbiota is well-documented. As a member of the penicillin class, this compound is expected to share the broad characteristic of altering the gut microbial landscape. The administration of antibiotics can lead to a reduction in microbial diversity and an imbalance in the microbial community, a condition known as dysbiosis news-medical.netnih.gov.

Studies on other penicillins provide insight into the potential nature of these interactions. For example, early-life exposure to penicillin has been demonstrated to cause substantial and lasting changes in the intestinal microbiota of mice nih.gov. These changes include a decrease in the abundance of certain beneficial bacteria and an increase in others, which can have long-term consequences for the host's metabolic and immune health nih.gov.

Specifically, research on Penicillin V, a narrow-spectrum penicillin, has shown that it can impact the gut resistome—the collection of antibiotic resistance genes in the microbiota biorxiv.org. This highlights that even penicillins with a more targeted antibacterial spectrum can exert significant selective pressure on the gut microbiome.

The general effects of penicillins on gut microbiota can be summarized as: